molecular formula C13H9ClF3N3O2 B5888631 (4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone

(4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone

Cat. No.: B5888631
M. Wt: 331.68 g/mol
InChI Key: YWOBRKQPXIWRNS-NGYBGAFCSA-N
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Description

(4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a trifluoromethylphenyl group linked through an oxime ether linkage

Properties

IUPAC Name

[(E)-[2-(trifluoromethyl)phenyl]methylideneamino] 4-chloro-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O2/c1-20-7-10(14)11(19-20)12(21)22-18-6-8-4-2-3-5-9(8)13(15,16)17/h2-7H,1H3/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOBRKQPXIWRNS-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)ON=CC2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)O/N=C/C2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then chlorinated using a chlorinating agent such as thionyl chloride. The methyl group is introduced via alkylation using methyl iodide in the presence of a base like potassium carbonate.

The next step involves the preparation of the oxime ether linkage. This is achieved by reacting the pyrazole derivative with hydroxylamine hydrochloride to form the oxime, followed by the reaction with (E)-2-(trifluoromethyl)benzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, (4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The oxime ether linkage provides stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to cetylpyridinium chloride and domiphen bromide, (4-chloro-1-methyl-1H-pyrazol-3-yl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone has a more complex structure, which may confer unique properties such as enhanced stability and specificity for certain biological targets. The presence of the trifluoromethyl group and the oxime ether linkage distinguishes it from these simpler compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

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